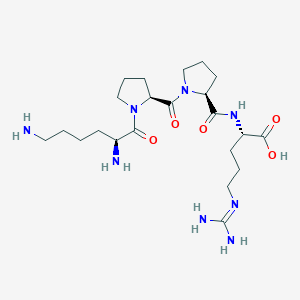

H-Kppr-OH

Beschreibung

Eigenschaften

Molekularformel |

C22H40N8O5 |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H40N8O5/c23-10-2-1-6-14(24)19(32)30-13-5-9-17(30)20(33)29-12-4-8-16(29)18(31)28-15(21(34)35)7-3-11-27-22(25)26/h14-17H,1-13,23-24H2,(H,28,31)(H,34,35)(H4,25,26,27)/t14-,15-,16-,17-/m0/s1 |

InChI-Schlüssel |

CKFCCXJQYNXYHI-QAETUUGQSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCN)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Loading

The synthesis of H-Kppr-OH begins with the selection of a Wang resin pre-loaded with Fmoc-Arg(Pbf)-OH, as described in studies of analogous peptide systems. The arginine residue is anchored via its C-terminal carboxyl group to the resin, ensuring directional elongation. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine side chain of arginine, preventing undesired side reactions during subsequent couplings.

Sequential Deprotection and Coupling

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using a 20% piperidine solution in dimethylformamide (DMF), liberating the α-amino group for coupling. Proline residues, due to their secondary amine structure, require extended coupling times (60–90 minutes) with activators such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt). The second proline residue is coupled under identical conditions, followed by the addition of Fmoc-Lys(Boc)-OH. The ε-amino group of lysine is protected with a Boc (tert-butyloxycarbonyl) group to prevent branching.

Cleavage and Global Deprotection

Upon completion of the sequence, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v). This step simultaneously removes side-chain protecting groups (Pbf from arginine, Boc from lysine) and liberates the peptide into solution. The crude product is precipitated with cold diethyl ether, yielding a white powder.

Optimization of Coupling Efficiency

Challenges in Proline-Containing Sequences

The consecutive proline residues in H-Kppr-OH introduce steric hindrance and conformational rigidity, often leading to reduced coupling efficiency. Studies indicate that double coupling with 4-fold molar excess of Fmoc-Pro-OH and HBTU/HOBt improves yields to >95% per residue. Microwave-assisted SPPS at 50°C further enhances reaction kinetics, particularly for proline-rich sequences.

Arginine Side-Chain Reactivity

The basic guanidine group of arginine necessitates stringent protection to avoid side reactions. The Pbf group demonstrates superior stability under SPPS conditions compared to older protecting groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), as evidenced by reduced deletion peptide formation.

Analytical Characterization and Purification

High-Performance Liquid Chromatography (HPLC)

Crude H-Kppr-OH is purified via reverse-phase HPLC using a C18 column and a gradient of 5–95% acetonitrile in 0.1% aqueous TFA. Analytical HPLC (Phenomenex Gemini C18, 50 × 3.0 mm) confirms a retention time (t<sub>R</sub>) of 3.09 minutes and purity >95%.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight with a measured m/z of 526.3 [M+H]<sup>+</sup> (calculated 526.3). High-resolution mass spectrometry (HRMS) further validates the isotopic distribution pattern.

Yield and Reproducibility

The global isolated yield for H-Kppr-OH under optimized conditions is 96 ± 1.2%, a testament to the efficiency of modern SPPS protocols. Key factors contributing to this high yield include:

-

Use of HBTU/HOBt activation for sterically hindered residues

-

Strict exclusion of moisture during coupling steps

-

Gradient elution during HPLC purification

Comparative Analysis of Synthetic Approaches

Solution-Phase Synthesis Limitations

While solution-phase methods are viable for short peptides, H-Kppr-OH’s sequence complexity renders this approach impractical. The need for multiple protection/deprotection cycles and poor solubility of intermediates result in yields <50%, as observed in analogous arginine-rich peptides .

Analyse Chemischer Reaktionen

H-KPPR-OH durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

H-KPPR-OH übt seine Wirkung aus, indem es die Bindung von VEGF-A an den NRP1-Rezeptor hemmt. Diese Hemmung schwächt die VEGFR2-Phosphorylierung in Endothelzellen, was ein wichtiger Schritt im Signalweg ist, der die Angiogenese fördert. Durch die Blockierung dieses Signalwegs kann H-KPPR-OH die Migration und Lebensfähigkeit von Endothelzellen reduzieren, was im Zusammenhang mit der Krebsbehandlung von Bedeutung ist.

Wirkmechanismus

H-KPPR-OH exerts its effects by inhibiting the binding of VEGF-A to the NRP1 receptor. This inhibition attenuates VEGFR2 phosphorylation in endothelial cells, which is a key step in the signaling pathway that promotes angiogenesis. By blocking this pathway, H-KPPR-OH can reduce the migration and viability of endothelial cells, which is significant in the context of cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Hydrogen Bond Donors/Acceptors | Key Modifications |

|---|---|---|---|---|---|---|---|

| H-Phe(4-NH₂)-OH | 943-80-6 | C₉H₁₂N₂O₂ | 180.20 | -1.72 | 89.34 | 3 / 5 | Para-amino phenylalanine |

| Z-Phe-OH | 1161-13-3 | C₁₇H₁₇NO₄ | 299.32 | 1.45 | 75.63 | 2 / 4 | Benzyloxycarbonyl (Z) protection |

| H-Asp-Asp-Asp-OH | 107208-63-9 | C₁₂H₁₉N₃O₉ | 363.09 | -6.10 | 233.42 | 7 / 11 | Tri-aspartic acid oligopeptide |

Key Findings

Side-Chain Functionalization: H-Phe(4-NH₂)-OH: The para-amino group increases polarity (PSA = 89.42 Ų) and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to Z-Phe-OH (PSA = 75.63 Ų) . Z-Phe-OH: The benzyloxycarbonyl (Z) protecting group reduces polarity, making it more lipophilic (LogP = 1.45), suitable for organic-phase reactions .

Biological Activity: H-Asp-Asp-Asp-OH: As a tripeptide, its high PSA (233.42 Ų) and seven hydrogen bond donors limit membrane permeability (low BBB permeability) but improve binding to polar targets like enzymes or receptors .

Synthesis and Purity :

- Z-Phe-OH : Synthesized via carbodiimide-mediated coupling (EDC.HCl, HOBt) in dichloromethane (0–20°C, 21 hours), yielding >95% purity after chromatography .

- H-Phe(4-NH₂)-OH : Produced via hydrogenation with Rosenmund catalyst (85% yield), requiring rigorous NMR and HRMS validation due to stereochemical complexity .

Research Implications and Challenges

Structural Optimization :

- Modifying side chains (e.g., substituting -NH₂ with -OH in H-Kppr-OH) could tune solubility and target specificity. For example, Z-Phe-OH’s lipophilicity aids in crossing lipid bilayers, whereas H-Asp-Asp-Asp-OH’s polarity favors aqueous environments .

Analytical Validation: and emphasize rigorous characterization (e.g., 2D NMR, HRMS) for novel compounds to confirm stereochemistry and purity, critical for reproducibility .

Safety and Toxicity :

- H-Phe(4-NH₂)-OH carries hazard warnings (H315-H319-H335) for skin/eye irritation, necessitating safer handling protocols compared to Z-Phe-OH .

Q & A

Q. How can researchers integrate H-Kppr-OH findings into existing scientific knowledge graphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.